2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a methoxyphenyl group and an octylsulfanyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in the length and nature of the alkylsulfanyl group. The uniqueness of this compound lies in its specific octylsulfanyl group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-octylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-4-5-6-7-8-13-22-17-19-18-16(21-17)14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVJRWUOUFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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